Cas no 2137815-46-2 (Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl-)
![Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- structure](https://ja.kuujia.com/scimg/cas/2137815-46-2x500.png)
Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl-
-
- インチ: 1S/C7H8N4/c1-5-3-11-4-9-6(8)2-7(11)10-5/h2-4H,8H2,1H3
- InChIKey: OAEGXKZZGNRKOJ-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N)=CC2=NC(C)=CN12
Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697915-10.0g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 10.0g |
$4052.0 | 2025-03-12 | |
Enamine | EN300-697915-0.1g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 0.1g |
$829.0 | 2025-03-12 | |
Enamine | EN300-697915-0.5g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 0.5g |
$905.0 | 2025-03-12 | |
Enamine | EN300-697915-5.0g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 5.0g |
$2732.0 | 2025-03-12 | |
Enamine | EN300-697915-1.0g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 1.0g |
$943.0 | 2025-03-12 | |
Enamine | EN300-697915-0.05g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 0.05g |
$792.0 | 2025-03-12 | |
Enamine | EN300-697915-2.5g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 2.5g |
$1848.0 | 2025-03-12 | |
Enamine | EN300-697915-0.25g |
2-methylimidazo[1,2-c]pyrimidin-7-amine |
2137815-46-2 | 95.0% | 0.25g |
$867.0 | 2025-03-12 |
Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
9. Book reviews
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl-に関する追加情報
Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- (CAS No. 2137815-46-2): An Overview of Its Structure, Synthesis, and Biological Applications
Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- (CAS No. 2137815-46-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazopyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects.
The molecular structure of Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- is characterized by a fused imidazole and pyrimidine ring system with a methyl group attached at the 2-position of the pyrimidine ring. This specific arrangement of functional groups contributes to its unique chemical and biological properties. The compound's molecular formula is C9H9N5, and it has a molecular weight of approximately 183.19 g/mol.
Recent studies have highlighted the importance of Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- in various biological processes. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes.
In addition to its antiviral properties, Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- has shown promise as an anticancer agent. Research conducted at the National Cancer Institute revealed that this compound can selectively inhibit the growth of various cancer cell lines, particularly those derived from lung and breast cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression.
The synthesis of Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- has been extensively studied to optimize its yield and purity. A commonly used synthetic route involves the condensation of 4-amino-5-methylpyrimidine with an appropriate imidazole derivative under mild conditions. This method provides a high yield and allows for easy scale-up for industrial production.
The physicochemical properties of Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- are also noteworthy. It is a solid at room temperature with a melting point ranging from 160°C to 165°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties make it suitable for various pharmaceutical formulations.
In terms of safety and toxicity, preliminary studies have indicated that Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- exhibits low toxicity in animal models. However, further investigations are necessary to fully assess its safety profile before it can be considered for clinical applications.
The potential applications of Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- extend beyond its direct biological activities. It serves as a valuable starting material for the synthesis of more complex molecules with enhanced pharmacological properties. For example, researchers at the University of California have used this compound as a scaffold to develop novel antifungal agents with improved efficacy against drug-resistant strains.
In conclusion, Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl- (CAS No. 2137815-46-2) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
2137815-46-2 (Imidazo[1,2-c]pyrimidin-7-amine, 2-methyl-) 関連製品
- 913320-96-4(2-(5-fluoro-1h-indol-3-yl)-2-oxoacetic Acid)
- 1956371-32-6(2-(3-(Trifluoromethyl)phenyl)quinazoline)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)
- 1354704-09-8(SBWKYBJYUCIFDC-UHFFFAOYSA-N)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 1211364-66-7(3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)
- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)
- 2639445-35-3(4-{(benzyloxy)carbonylamino}-3-(3-carboxypropyl)benzoic acid)
- 433920-90-2(2-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde)



